2-Naphthalenecarboxamide, 6-cyano-N-(4-ethylphenyl)-
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Overview
Description
2-Naphthalenecarboxamide, 6-cyano-N-(4-ethylphenyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, a cyano group, and an ethylphenyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-(4-ethylphenyl)- typically involves multi-step organic reactions One common method includes the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride, which is then reacted with 4-ethylphenylamine to yield the desired carboxamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 6-cyano-N-(4-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of primary amines or other reduced products.
Substitution: Formation of cyano-substituted derivatives or other substituted products.
Scientific Research Applications
2-Naphthalenecarboxamide, 6-cyano-N-(4-ethylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-(4-ethylphenyl)- involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s structure allows it to bind to various enzymes and receptors, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxamide, 6-cyano-N-(4-methylphenyl)
- 2-Naphthalenecarboxamide, 6-cyano-N-(4-isopropylphenyl)
- 2-Naphthalenecarboxamide, 6-cyano-N-(4-tert-butylphenyl)
Uniqueness
2-Naphthalenecarboxamide, 6-cyano-N-(4-ethylphenyl)- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the ethyl group in the phenyl ring can influence the compound’s steric and electronic properties, differentiating it from similar compounds with different substituents.
This detailed article provides a comprehensive overview of 2-Naphthalenecarboxamide, 6-cyano-N-(4-ethylphenyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
653604-35-4 |
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Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
6-cyano-N-(4-ethylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H16N2O/c1-2-14-4-9-19(10-5-14)22-20(23)18-8-7-16-11-15(13-21)3-6-17(16)12-18/h3-12H,2H2,1H3,(H,22,23) |
InChI Key |
YNKXNOHJDJTNGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
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